(1H-Indol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone is a complex organic compound with the molecular formula C25H19N3O and a molecular weight of 377.4 g/mol. This compound features a unique structural combination of indole and isoquinoline moieties, which contributes to its diverse chemical properties and potential applications in scientific research and industry. The compound is recognized for its potential therapeutic effects, particularly in anti-cancer and anti-inflammatory contexts, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of (1H-Indol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
In industrial settings, similar synthetic routes can be employed but on a larger scale. Continuous flow reactors may be utilized to ensure consistent quality and yield, while catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
The molecular structure of (1H-Indol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone can be represented by its IUPAC name: 1H-indol-3-yl-[2-(isoquinolin-6-ylmethylamino)phenyl]methanone.
Property | Value |
---|---|
CAS Number | 821767-38-8 |
Molecular Formula | C25H19N3O |
Molecular Weight | 377.4 g/mol |
InChI | InChI=1S/C25H19N3O/c29-25(22-16... |
InChI Key | BKJAXHOWOJFHRP-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CC=C3NCC4=CC5=C(C=C4)C=NC=C5 |
(1H-Indol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone undergoes several types of chemical reactions:
The mechanism of action for (1H-Indol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone involves its interaction with specific molecular targets and pathways within biological systems. It may inhibit certain enzymes or receptors, leading to observed biological effects such as anti-cancer or anti-inflammatory activities. The precise molecular targets can vary based on the specific application and context in which the compound is used.
The physical properties of (1H-Indol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone include:
Key chemical properties include:
Relevant data or analyses regarding these properties are essential for understanding how this compound behaves in various environments.
(1H-Indol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone has numerous applications in scientific research:
The versatility and complexity of (1H-Indol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone make it a valuable compound across various fields, highlighting its significance in ongoing research efforts.
CAS No.: 24622-61-5
CAS No.: 142434-22-8
CAS No.: 16606-62-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5